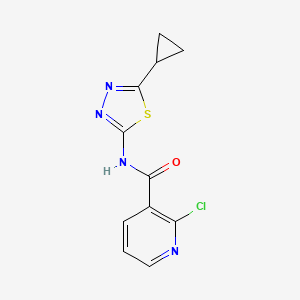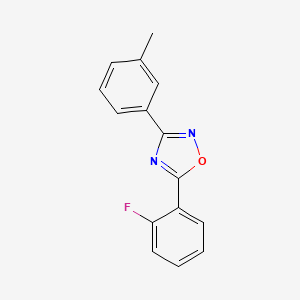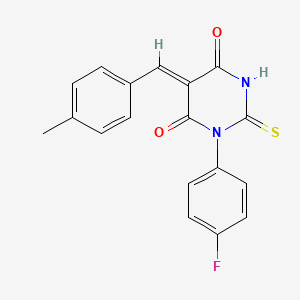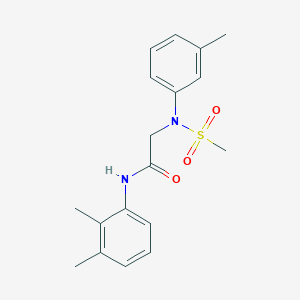
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMP 777, is a compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
作用機序
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 inhibits DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. This compound 777 has also been shown to improve insulin sensitivity and reduce inflammation in animal studies.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 777 have been extensively studied in animal models. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation. This compound 777 has also been shown to reduce body weight and improve lipid metabolism in obese animals. However, the effects of this compound 777 on human subjects have not been well-established.
実験室実験の利点と制限
One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in lab experiments is its potency and specificity as a DPP-IV inhibitor. It has been shown to have a high affinity for the enzyme and a low toxicity profile. However, one of the limitations of using this compound 777 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the use of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in scientific research. One potential area of investigation is its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another area of interest is its potential use as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer progression. Further studies are needed to establish the safety and efficacy of this compound 777 in human subjects and to explore its potential therapeutic applications.
合成法
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 involves several steps, starting from the reaction of 2,3-dimethylbenzaldehyde with 3-methylbenzaldehyde to form the intermediate 2,3-dimethyl-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound 777. The synthesis method has been well-established and has been reported in several scientific publications.
科学的研究の応用
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been extensively used in scientific research as a DPP-IV inhibitor. DPP-IV is a peptidase enzyme that cleaves incretin hormones, which regulate insulin secretion and glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones and improved glucose tolerance. This compound 777 has been used in several animal studies to investigate its potential therapeutic effects on diabetes and obesity.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)20(24(4,22)23)12-18(21)19-17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDAIZUSSZZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

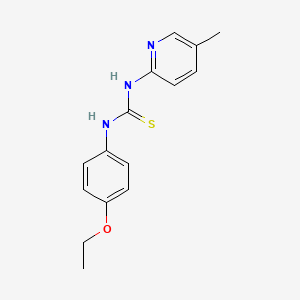


![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
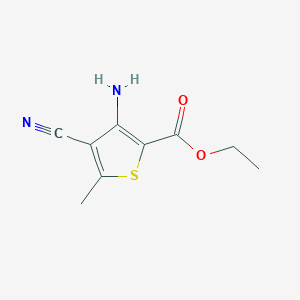

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
